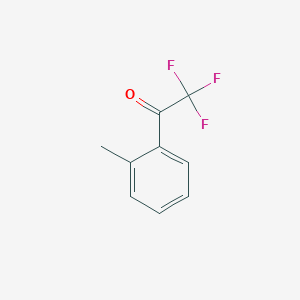

2'-Methyl-2,2,2-trifluoroacetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-(2-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c1-6-4-2-3-5-7(6)8(13)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQDBQYFKARISA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10531113 | |

| Record name | 2,2,2-Trifluoro-1-(2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341-39-9 | |

| Record name | 2,2,2-Trifluoro-1-(2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2'-Methyl-2,2,2-trifluoroacetophenone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways to 2'-Methyl-2,2,2-trifluoroacetophenone, a valuable fluorinated ketone intermediate in medicinal chemistry and materials science. We will critically evaluate two primary synthetic strategies: the electrophilic aromatic substitution via Friedel-Crafts acylation and the nucleophilic addition of an organometallic reagent. This guide will delve into the mechanistic underpinnings of each route, provide detailed, field-tested experimental protocols, and offer insights into the practical considerations of regioselectivity, reaction optimization, and product purification.

Introduction: The Significance of Fluorinated Ketones

Trifluoromethylated ketones are a class of organic compounds that have garnered significant attention in drug discovery and materials science. The incorporation of a trifluoromethyl group (-CF3) can profoundly alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This compound, with its ortho-methyl substitution, serves as a key building block for the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals. Its strategic importance lies in the precise arrangement of its functional groups, which allows for further chemical modifications.

Strategic Analysis of Synthetic Routes

The synthesis of this compound can be approached through two principal methodologies, each with its own set of advantages and challenges. The choice of a particular route will often depend on the desired scale of the synthesis, the availability of starting materials, and the required isomeric purity of the final product.

Route 1: Friedel-Crafts Acylation of Toluene

The Friedel-Crafts acylation is a classic and powerful method for the formation of aryl ketones.[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[2]

Mechanism and Regioselectivity:

The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of the acylating agent (trifluoroacetic anhydride) with a Lewis acid, such as aluminum chloride (AlCl₃). This acylium ion is then attacked by the electron-rich aromatic ring of toluene.

The methyl group of toluene is an ortho, para-directing activator.[3] This means that the incoming electrophile will preferentially add to the positions ortho and para to the methyl group. However, in the case of Friedel-Crafts acylation, the para-substituted product is often the major isomer formed due to steric hindrance.[4][5][6] The bulky acylium-Lewis acid complex experiences significant steric clash with the adjacent methyl group in the ortho position, thus favoring attack at the less hindered para position.

This inherent lack of regioselectivity presents a significant challenge for the synthesis of the desired 2'-methyl isomer, as it necessitates a difficult separation of the ortho and para products.

Route 2: Grignard Reaction of o-Tolylmagnesium Bromide

A more regioselective approach to this compound involves the use of a Grignard reagent. This method relies on the nucleophilic addition of a pre-formed organometallic species to a suitable trifluoroacetylating agent.

Mechanism and Regioselectivity:

The synthesis begins with the formation of o-tolylmagnesium bromide from the reaction of 2-bromotoluene with magnesium metal. This Grignard reagent is a potent nucleophile that will readily attack the electrophilic carbonyl carbon of a trifluoroacetylating agent, such as trifluoroacetic anhydride or ethyl trifluoroacetate.

The key advantage of this route is its absolute regioselectivity. Since the starting material is 2-bromotoluene, the trifluoroacetyl group is introduced specifically at the ortho position relative to the methyl group, yielding the desired this compound as the sole product. This eliminates the need for challenging isomeric separations.

Comparative Analysis of Synthetic Routes

| Parameter | Friedel-Crafts Acylation | Grignard Reaction |

| Starting Materials | Toluene, Trifluoroacetic anhydride, Lewis Acid (e.g., AlCl₃) | 2-Bromotoluene, Magnesium, Trifluoroacetic anhydride or Ethyl trifluoroacetate |

| Regioselectivity | Poor; yields a mixture of ortho and para isomers (major) | Excellent; exclusively yields the ortho isomer |

| Key Challenge | Separation of isomeric products | Requires anhydrous conditions; Grignard reagent is moisture-sensitive |

| Scalability | Potentially scalable, but purification becomes more challenging | Readily scalable with appropriate handling of the Grignard reagent |

| Waste Generation | Generates significant acidic waste from the Lewis acid | Generates magnesium salts as byproducts |

Experimental Protocols

Protocol for Friedel-Crafts Acylation of Toluene

Disclaimer: This protocol will produce a mixture of isomers, with the 4'-methyl isomer being the major product. Significant purification will be required to isolate the desired 2'-methyl isomer.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Toluene (anhydrous)

-

Trifluoroacetic anhydride

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas).

-

Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.2 equivalents).

-

Add anhydrous dichloromethane to the flask to create a slurry.

-

Cool the flask to 0 °C in an ice bath.

-

In the dropping funnel, prepare a solution of trifluoroacetic anhydride (1.0 equivalent) in anhydrous dichloromethane.

-

Add the trifluoroacetic anhydride solution dropwise to the stirred AlCl₃ slurry over 30 minutes, maintaining the temperature at 0 °C.

-

Once the addition is complete, add a solution of anhydrous toluene (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes.

-

After the addition of toluene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Carefully quench the reaction by slowly pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to separate the 2'-methyl and 4'-methyl isomers.

Protocol for Grignard Synthesis of this compound

Materials:

-

Magnesium turnings

-

2-Bromotoluene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for initiation)

-

Trifluoroacetic anhydride

-

Saturated ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of o-Tolylmagnesium Bromide:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is scrupulously dry.

-

Under an inert atmosphere, place magnesium turnings (1.1 equivalents) in the flask.

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 2-bromotoluene (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Add a small portion of the 2-bromotoluene solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

-

Once the reaction has initiated, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Trifluoroacetic Anhydride:

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

In a separate, dry dropping funnel, prepare a solution of trifluoroacetic anhydride (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Add the trifluoroacetic anhydride solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and carefully quench by the slow, dropwise addition of saturated ammonium chloride solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

-

Visualization of Reaction Mechanisms

Caption: Reaction mechanism for the Friedel-Crafts acylation of toluene.

Caption: Reaction mechanism for the Grignard synthesis.

Characterization Data

While experimental spectroscopic data for this compound is not widely published, the following table provides predicted ¹H and ¹³C NMR chemical shifts based on analogous compounds.[7][8]

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~ 7.2-7.5 (m, 4H) | Aromatic protons |

| ~ 2.5 (s, 3H) | -CH₃ |

Note: 'q' denotes a quartet due to coupling with fluorine atoms.

Conclusion and Future Outlook

This guide has outlined two distinct and viable synthetic routes to this compound. The Friedel-Crafts acylation, while a fundamental reaction, suffers from a significant lack of regioselectivity, making the isolation of the desired ortho-isomer challenging. In contrast, the Grignard reaction offers a highly regioselective and efficient alternative, providing direct access to the target molecule without the complication of isomeric mixtures. For researchers requiring high purity this compound, the Grignard approach is unequivocally the recommended method. Future research in this area may focus on the development of novel catalytic systems for the ortho-selective Friedel-Crafts acylation of substituted aromatics, which would represent a significant advancement in synthetic methodology.

References

An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of 2'-Methyl-2,2,2-trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2'-Methyl-2,2,2-trifluoroacetophenone, a valuable fluorinated building block in medicinal chemistry and materials science. The primary focus is on the Friedel-Crafts acylation of m-cresol, exploring the reaction mechanism, experimental considerations, and potential challenges. Alternative synthetic routes, such as the Fries rearrangement, are also discussed.

Introduction

This compound is a substituted aromatic ketone featuring a trifluoromethyl group. This moiety is of significant interest in drug development as it can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The synthesis of this compound typically involves the electrophilic aromatic substitution of m-cresol with a trifluoroacetylating agent. The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry and presents a direct route to this key intermediate.[1][2]

The Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent, typically an acyl halide or anhydride, in the presence of a Lewis acid catalyst.[3] For the synthesis of this compound, m-cresol is reacted with a trifluoroacetylating agent like trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride.

Reaction Mechanism

The reaction proceeds via the formation of a highly electrophilic trifluoroacylium ion. The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), activates the trifluoroacetic anhydride, leading to the generation of the trifluoroacylium cation.[2][3] This electrophile is then attacked by the electron-rich aromatic ring of m-cresol. The hydroxyl and methyl groups of m-cresol are ortho-, para-directing activators. Therefore, the trifluoroacetylation is expected to occur at the positions ortho or para to the hydroxyl group. Subsequent deprotonation of the intermediate sigma complex restores the aromaticity of the ring and yields the final product.

Regioselectivity

The directing effects of the hydroxyl and methyl groups on the m-cresol ring influence the position of trifluoroacetylation. The primary products expected are 4-hydroxy-2-methyl-2,2,2-trifluoroacetophenone and 2-hydroxy-4-methyl-2,2,2-trifluoroacetophenone. Steric hindrance from the methyl group might influence the ratio of these isomers.

Experimental Protocols

While a specific, optimized protocol for the trifluoroacetylation of m-cresol is not extensively reported, a general procedure can be extrapolated from standard Friedel-Crafts acylation methodologies.[4][5]

General Procedure for Friedel-Crafts Acylation

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with anhydrous aluminum chloride (1.1 to 2.5 equivalents) and a dry, inert solvent such as dichloromethane or 1,2-dichloroethane.

-

Addition of Acylating Agent: The flask is cooled in an ice bath, and trifluoroacetic anhydride (1.0 equivalent) dissolved in the reaction solvent is added dropwise via the dropping funnel.

-

Addition of Substrate: m-Cresol (1.0 equivalent) dissolved in the reaction solvent is then added slowly to the cooled mixture.

-

Reaction: The reaction mixture is stirred at 0°C for a period and then allowed to warm to room temperature or heated to reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Alternative Synthetic Route: The Fries Rearrangement

An important consideration in the acylation of phenols is the potential for O-acylation followed by a Fries rearrangement.[6][7][8] The initial reaction of m-cresol with trifluoroacetic anhydride can lead to the formation of m-cresyl trifluoroacetate. In the presence of a Lewis acid and heat, this ester can rearrange to the C-acylated hydroxyketone products. The Fries rearrangement is often ortho- and para-selective.[6]

Data Presentation

| Parameter | Value/Range | Reference/Comment |

| Substrate | m-Cresol | |

| Acylating Agent | Trifluoroacetic Anhydride | A highly reactive acylating agent.[9][10] |

| Catalyst | Aluminum Chloride (AlCl₃) | Typically used in stoichiometric amounts or excess.[2] |

| Solvent | Dichloromethane, 1,2-Dichloroethane | Inert and dry solvents are crucial.[4] |

| Temperature | 0 °C to reflux | Reaction temperature can influence isomer distribution. |

| Reaction Time | 1 - 24 hours | Monitored by TLC. |

| Expected Yield | Moderate to Good | Highly dependent on reaction conditions and purification. |

Spectroscopic data for the precise target molecule is not available in the search results. However, data for the related compound, 2'-Hydroxy-4'-methylacetophenone, can provide an estimation of expected chemical shifts.[11][12]

| Nucleus | Expected Chemical Shift (ppm) |

| ¹H NMR | |

| -OH | ~12.3 (s, 1H) |

| Aromatic-H | 6.7 - 7.6 (m, 3H) |

| -COCH₃ | ~2.5 (s, 3H) |

| Ar-CH₃ | ~2.3 (s, 3H) |

| ¹³C NMR | |

| C=O | ~204 |

| Aromatic C-OH | ~162 |

| Aromatic C-CH₃ | ~148 |

| Aromatic C | 117 - 131 |

| -COCH₃ | ~26 |

| Ar-CH₃ | ~22 |

Note: The chemical shifts for the trifluoromethyl group in the target molecule would appear in the ¹⁹F NMR spectrum and would also influence the ¹³C NMR spectrum through C-F coupling.

Conclusion

The synthesis of this compound via Friedel-Crafts acylation of m-cresol is a theoretically straightforward approach that leverages a classic and powerful reaction in organic synthesis. Key considerations for researchers include the choice of Lewis acid catalyst, careful control of reaction conditions to manage regioselectivity, and awareness of the competing Fries rearrangement pathway. While detailed experimental data for this specific transformation is sparse in the public domain, the principles outlined in this guide provide a solid foundation for the development of a robust synthetic protocol. Further optimization and characterization will be crucial for researchers and drug development professionals seeking to utilize this important fluorinated intermediate.

References

- 1. 傅-克酰基化反应 [sigmaaldrich.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. Fries Rearrangement [organic-chemistry.org]

- 7. Fries Rearrangement [sigmaaldrich.com]

- 8. Fries Rearrangement [sigmaaldrich.com]

- 9. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]

- 10. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]

- 11. 2'-Hydroxy-4'-methylacetophenone synthesis - chemicalbook [chemicalbook.com]

- 12. 2 -Hydroxy-4 -methylacetophenone 97 6921-64-8 [sigmaaldrich.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2'-Methyl-2,2,2-trifluoroacetophenone

Abstract

This technical guide provides a comprehensive analysis and procedural overview for the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 2'-Methyl-2,2,2-trifluoroacetophenone. This compound, a valuable intermediate in pharmaceutical and agrochemical synthesis, possesses a unique substitution pattern that gives rise to a distinctive and informative ¹H NMR spectrum. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into spectral prediction, experimental design, and data interpretation, grounded in the principles of modern NMR spectroscopy.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₉H₇F₃O, is a ketone featuring a phenyl ring substituted with a methyl group at the ortho position and a trifluoroacetyl moiety. The presence of the trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a key building block in the synthesis of fluorinated compounds.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such organic molecules.[2] The ¹H NMR spectrum, in particular, provides critical information about the number of distinct proton environments, their chemical surroundings, and their spatial relationships through spin-spin coupling. This guide will deconstruct the expected ¹H NMR spectrum of the title compound, explain the rationale behind the spectral features, and provide a robust protocol for its experimental acquisition.

Molecular Structure and Predicted Proton Environments

To accurately predict the ¹H NMR spectrum, one must first analyze the molecule's structure to identify all non-equivalent protons and the electronic effects of the substituents that dictate their chemical shifts.

The structure contains two key regions for ¹H NMR analysis: the aromatic region (from the substituted phenyl ring) and the aliphatic region (from the methyl group).

Figure 1: Structure of this compound with proton labels.

Substituent Effects on Aromatic Protons

The chemical shifts of the aromatic protons (H-3' to H-6') are governed by the interplay of two substituents:

-

Trifluoroacetyl Group (-COCF₃): This is a powerful electron-withdrawing group due to the electronegativity of the oxygen and fluorine atoms. It strongly deshields nearby protons, causing their signals to shift downfield (to a higher ppm value).[3][4] This effect is most pronounced on the ortho proton, H-6'.

-

Methyl Group (-CH₃): This is a weakly electron-donating group. It shields nearby protons, causing their signals to shift upfield (to a lower ppm value). This effect is most significant for the ortho proton, H-3'.

Due to this ortho-disubstitution, all four aromatic protons are chemically non-equivalent and are expected to appear as distinct signals.

Detailed ¹H NMR Spectral Analysis and Prediction

Based on the structural features, a detailed prediction of the ¹H NMR spectrum can be formulated. The analysis is divided into the aliphatic and aromatic regions.

Aliphatic Region

-

2'-Methyl Protons (CH₃):

-

Chemical Shift (δ): Expected to appear around 2.5 ppm . A methyl group directly attached to an aromatic ring typically resonates in this region. For comparison, the methyl protons in 2'-methylacetophenone appear at approximately 2.51 ppm.[5]

-

Integration: This signal will integrate to 3 protons .

-

Multiplicity: It will be a singlet (s) because there are no protons on the adjacent carbon atom (C-2') to cause spin-spin coupling.

-

Aromatic Region

The aromatic region, integrating to a total of 4 protons , will be the most complex part of the spectrum. The signals are expected between 7.2 and 7.8 ppm. The relative chemical shifts are predicted based on the substituent effects described earlier.

-

Proton H-6':

-

Chemical Shift (δ): Predicted to be the most downfield signal, likely around 7.7-7.8 ppm . Its position ortho to the strongly electron-withdrawing trifluoroacetyl group causes significant deshielding.[3]

-

Multiplicity: It is coupled to H-5' (ortho coupling) and H-4' (meta coupling). This will likely result in a doublet of doublets (dd) or a more complex multiplet.

-

-

Proton H-3':

-

Chemical Shift (δ): Predicted to be the most upfield aromatic signal, likely around 7.2-7.3 ppm . It is ortho to the shielding methyl group.

-

Multiplicity: It is coupled to H-4' (ortho coupling) and H-5' (meta coupling), which should result in a doublet of doublets (dd) or a multiplet.

-

-

Protons H-4' and H-5':

-

Chemical Shift (δ): These protons will resonate at intermediate chemical shifts, likely in the 7.3-7.6 ppm range. Their exact positions will depend on the combined electronic effects of both substituents.

-

Multiplicity: H-4' is coupled to H-3' (ortho) and H-5' (ortho), and H-6' (meta). H-5' is coupled to H-6' (ortho), H-4' (ortho), and H-3' (meta). These complex coupling patterns will likely result in overlapping signals that appear as a multiplet (m) .

-

Coupling Constants (J)

The splitting patterns are determined by the magnitude of the coupling constants between protons:

-

Ortho Coupling (³J): The coupling between adjacent protons (e.g., ³J H3'-H4') is typically in the range of 6-10 Hz .[6]

-

Meta Coupling (⁴J): The coupling between protons separated by three bonds (e.g., ⁴J H4'-H6') is smaller, typically 2-4 Hz .[6][7]

-

Para Coupling (⁵J): This coupling is usually very small (0-1 Hz) and is often not resolved in the spectrum.[8]

Summary of Predicted Spectral Data

| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Expected Coupling Constants (J, Hz) |

| 2'-CH₃ | ~ 2.5 | 3H | Singlet (s) | N/A |

| H-3' | ~ 7.2 - 7.3 | 1H | Multiplet (m) or dd | ³J ≈ 6-10 Hz, ⁴J ≈ 2-4 Hz |

| H-4', H-5' | ~ 7.3 - 7.6 | 2H | Multiplet (m) | ³J ≈ 6-10 Hz, ⁴J ≈ 2-4 Hz |

| H-6' | ~ 7.7 - 7.8 | 1H | Multiplet (m) or dd | ³J ≈ 6-10 Hz, ⁴J ≈ 2-4 Hz |

Experimental Protocol for Spectrum Acquisition

A self-validating protocol is essential for obtaining a high-quality, reproducible ¹H NMR spectrum. The following methodology outlines the critical steps from sample preparation to data processing.

Figure 2: Standard workflow for ¹H NMR spectrum acquisition and analysis.

Sample Preparation

-

Analyte Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm, which typically does not interfere with the aromatic signals of the analyte.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS provides the reference signal at 0.00 ppm, ensuring accurate chemical shift calibration.

-

Transfer: Transfer the final solution into a clean, dry 5 mm NMR tube.

Instrument Parameters (Example for a 500 MHz Spectrometer)

-

Pulse Program: zg30. This is a standard 30-degree pulse experiment, which is optimal for quantitative analysis when combined with an appropriate relaxation delay.

-

Number of Scans (NS): 16. This is usually sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

-

Relaxation Delay (D1): 5.0 seconds. A longer relaxation delay is crucial to allow all protons to fully relax back to equilibrium before the next pulse. This ensures that the integrated areas of the signals are directly proportional to the number of protons they represent.

-

Acquisition Time (AQ): ~3-4 seconds. This determines the digital resolution of the spectrum.

-

Spectral Width (SW): ~20 ppm. This ensures that all signals, from TMS to potentially far downfield aromatic protons, are captured.

Data Processing

-

Apodization: Apply an exponential window function with a line broadening factor (LB) of 0.3 Hz to the Free Induction Decay (FID) signal. This improves the signal-to-noise ratio with a minimal loss of resolution.

-

Fourier Transform: Perform a Fourier Transform on the apodized FID to convert the time-domain signal into the frequency-domain spectrum.

-

Phasing and Baseline Correction: Carefully correct the phase of the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic or manual baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration and Peak Picking: Integrate all signals to determine the relative ratios of the protons. Use a peak-picking algorithm to identify the exact chemical shift of each peak and multiplet.

Conclusion

The ¹H NMR spectrum of this compound is a powerful signature of its molecular structure. A thorough understanding of substituent effects allows for an accurate prediction of the spectrum, which is characterized by a singlet for the aliphatic methyl group and a complex series of four distinct signals in the aromatic region. The most downfield aromatic proton is H-6', located ortho to the potent electron-withdrawing trifluoroacetyl group. By following a robust and well-reasoned experimental protocol, researchers can acquire a high-quality spectrum that serves as a definitive confirmation of the compound's identity and purity, which is paramount in the fields of chemical synthesis and drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. app.studyraid.com [app.studyraid.com]

- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 5. 2'-Methylacetophenone(577-16-2) 1H NMR [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. acdlabs.com [acdlabs.com]

- 8. m.youtube.com [m.youtube.com]

Introduction: The Role of 13C NMR in the Analysis of Fluorinated Aromatic Ketones

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 2'-Methyl-2,2,2-trifluoroacetophenone

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate physicochemical and biological properties. The trifluoromethyl group (–CF3), in particular, is a common substituent used to enhance metabolic stability, binding affinity, and lipophilicity. Consequently, the precise structural elucidation of trifluoromethylated compounds is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically 13C NMR, stands as a cornerstone analytical technique for the unambiguous characterization of these molecules. This guide provides an in-depth analysis of the 13C NMR chemical shifts of this compound, a compound that combines the structural features of an ortho-substituted aromatic ring and a trifluoroacetyl group. Understanding the electronic and steric effects of these functionalities on the 13C NMR spectrum is crucial for researchers in synthetic chemistry and drug development.

Understanding the Substituent Effects on the 13C NMR Spectrum

The 13C NMR spectrum of this compound is best understood by dissecting the individual and combined effects of the ortho-methyl (–CH3) and the trifluoroacetyl (–COCF3) groups on the aromatic ring and the carbonyl carbon. Lacking a direct experimental spectrum in publicly available databases, a detailed prediction can be made by analyzing the spectra of closely related analogs: 2'-methylacetophenone and 2,2,2-trifluoroacetophenone.

The Influence of the Ortho-Methyl Group

The presence of a methyl group at the ortho-position (C2') of the phenyl ring introduces both electronic and steric effects. Electronically, the methyl group is a weak electron-donating group through induction and hyperconjugation, which tends to shield the aromatic carbons, shifting their signals to a higher field (lower ppm). Sterically, the ortho-methyl group can hinder the free rotation of the acetyl group, potentially affecting the conjugation between the carbonyl group and the aromatic ring.[1]

In 2'-methylacetophenone, the chemical shifts of the aromatic carbons are influenced by the acetyl group and the ortho-methyl group.[2][3] The methyl carbon itself typically appears in the upfield region of the spectrum.

The Influence of the Trifluoroacetyl Group

The trifluoroacetyl group has a profound impact on the 13C NMR spectrum due to the strong electron-withdrawing nature of the three fluorine atoms. This effect is twofold:

-

Deshielding of the Carbonyl Carbon: The highly electronegative fluorine atoms inductively withdraw electron density from the carbonyl carbon, causing a significant downfield shift (deshielding) compared to a non-fluorinated acetyl group.

-

Deshielding of the Phenyl Ring: The electron-withdrawing nature of the trifluoroacetyl group deactivates the aromatic ring, leading to a general deshielding of the aromatic carbons.

Furthermore, the trifluoromethyl carbon itself will appear as a quartet due to coupling with the three fluorine atoms (19F, I = 1/2). The carbon-fluorine coupling constants (1JCF) are typically large.

Predicted 13C NMR Chemical Shifts for this compound

By combining the substituent effects observed in 2'-methylacetophenone and 2,2,2-trifluoroacetophenone, we can predict the 13C NMR chemical shifts for the target molecule. The numbering scheme used for the carbon atoms is as follows:

Numbering of carbon atoms in this compound.

The following table summarizes the predicted chemical shifts, drawing upon data from related substituted acetophenones.[4][5][6]

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C=O | ~180-185 | Deshielded due to the strong electron-withdrawing effect of the CF3 group. |

| CF3 | ~115-120 (quartet) | Characteristic shift for a CF3 group attached to a carbonyl, with a large 1JCF coupling constant. |

| C1' | ~135-140 | Attached to the electron-withdrawing trifluoroacetyl group. |

| C2' | ~138-142 | Substituted with the methyl group and adjacent to the trifluoroacetyl group. |

| C3' | ~128-132 | Meta to the trifluoroacetyl group and ortho to the methyl group. |

| C4' | ~132-136 | Para to the trifluoroacetyl group and meta to the methyl group. |

| C5' | ~125-129 | Meta to both the trifluoroacetyl and methyl groups. |

| C6' | ~130-134 | Ortho to the trifluoroacetyl group and para to the methyl group. |

| –CH3 | ~20-25 | Typical range for an aromatic methyl group. |

Visualizing the Molecular Structure and Predicted Assignments

The following diagram illustrates the molecular structure with the predicted 13C NMR chemical shift assignments.

Predicted 13C NMR assignments for this compound.

Experimental Protocol for 13C NMR Acquisition

For researchers aiming to acquire an experimental 13C NMR spectrum of this compound, the following protocol provides a robust starting point.

1. Sample Preparation:

- Weigh approximately 20-50 mg of this compound.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, or DMSO-d6). Chloroform-d (CDCl3) is a common choice for its good solubilizing properties and relatively simple solvent signal.

- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

- Tune and match the 13C probe.

- Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve good resolution.

3. Acquisition Parameters for a Standard Proton-Decoupled 13C Spectrum:

- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

- Spectral Width: A sweep width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all signals, including the carbonyl and any potential impurities, are captured.

- Acquisition Time (AQ): Typically 1-2 seconds.

- Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for most carbons. For quantitative analysis, a longer delay (5-7 times the longest T1) would be necessary.

- Number of Scans (NS): Depending on the sample concentration and spectrometer sensitivity, start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio. Quaternary carbons, such as the carbonyl and substituted aromatic carbons, will require more scans due to their longer relaxation times and the absence of a Nuclear Overhauser Effect (NOE) enhancement.

- Temperature: Room temperature (e.g., 298 K).

4. Data Processing:

- Apply an exponential window function (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

- Perform a Fourier transform.

- Phase the spectrum manually.

- Calibrate the spectrum by setting the TMS signal to 0 ppm or the solvent signal to its known chemical shift (e.g., CDCl3 at 77.16 ppm).

- Integrate the signals (note: for standard proton-decoupled 13C spectra, integration is not typically quantitative).

- Assign the peaks based on the predicted chemical shifts and knowledge of substituent effects.

Conclusion

References

- 1. 13C and 1H nuclear magnetic resonance of methyl-substituted acetophenones and methyl benzoates: steric hindrance and inhibited conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2'-Methylacetophenone(577-16-2) 13C NMR spectrum [chemicalbook.com]

- 3. 2-Methylacetophenone | C9H10O | CID 11340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the Infrared Spectroscopy of 2'-Methyl-2,2,2-trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 2'-Methyl-2,2,2-trifluoroacetophenone, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding the vibrational properties of this molecule is crucial for its characterization, purity assessment, and the monitoring of chemical reactions in which it is involved. This document outlines the expected IR absorption frequencies based on the compound's functional groups, provides a general experimental protocol for obtaining an IR spectrum, and visualizes key concepts through diagrams.

Molecular Structure and Functional Groups

This compound possesses a distinct molecular architecture comprising a trifluoromethyl ketone moiety attached to an ortho-substituted toluene ring. The key functional groups that give rise to characteristic IR absorptions are:

-

An aromatic ring (ortho-disubstituted)

-

A ketone carbonyl group (C=O) conjugated with the aromatic ring

-

A trifluoromethyl group (-CF3)

-

A methyl group (-CH3)

The interplay of these groups, particularly the electronic effects of the trifluoromethyl and methyl substituents on the aromatic ring and the conjugated ketone, influences the precise wavenumbers of their vibrational modes.

Predicted Infrared Absorption Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are derived from established correlation tables for the vibrational frequencies of its constituent functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100-3000 | Medium | C-H Stretching | Aromatic Ring |

| 2960-2850 | Medium | C-H Stretching (asymmetric and symmetric) | Methyl Group (-CH₃) |

| ~1700-1680 | Strong | C=O Stretching | Aryl Ketone |

| 1600-1585 | Medium | C=C Stretching (in-ring) | Aromatic Ring |

| 1500-1400 | Medium | C=C Stretching (in-ring) | Aromatic Ring |

| 1470-1450 | Medium | C-H Bending (scissoring) | Methyl Group (-CH₃) |

| 1370-1350 | Medium | C-H Bending (rocking) | Methyl Group (-CH₃) |

| 1300-1100 | Strong | C-F Stretching (asymmetric and symmetric) | Trifluoromethyl (-CF₃) |

| 900-675 | Strong | C-H Out-of-Plane Bending ("oop") | Aromatic Ring |

Experimental Protocol for Infrared Spectroscopy

This section outlines a general procedure for obtaining the IR spectrum of a liquid sample like this compound using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond or zinc selenide)

-

Sample vial containing this compound

-

Pipette or spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

-

Background Spectrum:

-

Clean the ATR crystal surface with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of liquid this compound onto the center of the ATR crystal.

-

If the sample is a solid, place a small amount of the powder onto the crystal and apply pressure using the ATR's pressure arm to ensure good contact.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan. The instrument will co-add a number of scans (typically 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.

-

Process the spectrum as needed (e.g., baseline correction, peak picking).

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a solvent and lint-free wipe to remove all traces of the sample.

-

Visualizations

The following diagrams illustrate key aspects of the IR spectroscopy of this compound.

Caption: Key vibrational modes of this compound.

Caption: General workflow for FTIR-ATR spectroscopy.

Conclusion

The infrared spectrum of this compound is characterized by strong absorptions corresponding to the C=O and C-F stretching vibrations, along with characteristic bands for the aromatic and methyl C-H vibrations. This technical guide provides the foundational information necessary for researchers and professionals to effectively utilize IR spectroscopy in the analysis of this important chemical compound. The predicted spectral data and the outlined experimental protocol serve as a valuable resource for quality control, reaction monitoring, and structural elucidation in the fields of drug discovery and development.

Solubility Profile of 2'-Methyl-2,2,2-trifluoroacetophenone in Organic Solvents: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2'-Methyl-2,2,2-trifluoroacetophenone, a fluorinated aromatic ketone of increasing interest in synthetic chemistry. Recognizing the current scarcity of publicly available quantitative solubility data for this specific isomer, this document focuses on delivering a robust theoretical framework for predicting its solubility, grounded in its physicochemical properties and the principles of intermolecular forces. Furthermore, we provide a detailed, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents, empowering researchers to generate reliable data tailored to their specific applications. This guide is intended for researchers, chemists, and drug development professionals who utilize fluorinated intermediates and require a deep, practical understanding of their solubility behavior to optimize reaction conditions, purification processes, and formulation strategies.

Introduction: The Synthetic Utility and Solubility Challenge

This compound belongs to a class of fluorinated ketones that serve as versatile intermediates in the synthesis of high-value molecules, including pharmaceuticals and agrochemicals.[1][2] The presence of the trifluoromethyl (-CF3) group imparts unique properties to molecules, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making it a valuable moiety in medicinal chemistry and materials science.[1]

Understanding the solubility of a synthetic building block like this compound is a critical first step in process development. Solubility dictates the choice of reaction solvents, affects reaction kinetics, is fundamental to designing effective extraction and crystallization procedures for purification, and is a key parameter in formulation science.

While its parent compound, 2,2,2-trifluoroacetophenone, is noted for its general solubility in organic solvents[2], specific quantitative data for the 2'-methyl isomer is not widely published. This guide bridges that gap by providing a predictive analysis and a definitive experimental workflow.

Physicochemical Properties and Predicted Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[3] Let's dissect the structure of this compound to predict its behavior.

-

Molecular Structure: The molecule consists of a benzene ring substituted with a methyl group at the 2' (ortho) position and a trifluoroacetyl group.

-

Polarity and Intermolecular Forces:

-

Ketone Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor.

-

Trifluoromethyl Group (-CF3): This group is highly electronegative and electron-withdrawing, but it does not engage in hydrogen bonding. It significantly increases the molecule's lipophilicity.[1]

-

Aromatic Ring: The benzene ring is nonpolar and capable of π-π stacking and van der Waals interactions.

-

Methyl Group (-CH3): This is a nonpolar, electron-donating group that adds to the molecule's steric bulk and nonpolar character.

-

The combination of a polar carbonyl, a lipophilic -CF3 group, and a largely nonpolar substituted aromatic ring suggests that this compound is a molecule of moderate overall polarity with significant nonpolar characteristics.

Predicted Solubility in Common Organic Solvents

Based on its structure, we can predict its solubility across a spectrum of solvent classes. The following table provides a qualitative forecast to guide solvent selection.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Moderate to High | The nonpolar aromatic ring and methyl group, along with the lipophilic -CF3 group, should facilitate strong van der Waals interactions with nonpolar solvents. |

| Polar Aprotic | Acetone, THF, Ethyl Acetate | High | These solvents can engage in dipole-dipole interactions with the ketone group. Their organic backbone is compatible with the nonpolar parts of the molecule. |

| Polar Protic | Methanol, Ethanol | Moderate | The ketone's oxygen can act as a hydrogen bond acceptor for the solvent's -OH group. However, the large nonpolar regions of the molecule may limit miscibility.[4] |

| Highly Polar | Water | Very Low | The molecule is predominantly nonpolar and lacks hydrogen bond donating capabilities, making it largely insoluble in water.[5] |

Experimental Protocol: Quantitative Solubility Determination via the Shake-Flask Method

The absence of published data necessitates a reliable method to determine solubility experimentally. The isothermal shake-flask method is a gold-standard technique for measuring the equilibrium solubility of a compound in a given solvent.[5]

Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent(s)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature orbital shaker or magnetic stirrer with temperature control

-

Syringes and 0.45 µm chemical-resistant syringe filters (e.g., PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC system

Protocol:

-

Preparation of Saturated Solution:

-

To a series of glass vials, add a measured volume of the chosen solvent (e.g., 5.0 mL).

-

Add an excess amount of this compound to each vial. The key is to have undissolved solid remaining at the end of the experiment, ensuring the solution is saturated.[5]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typical. A preliminary time-course study can determine the minimum time to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, stop the agitation and let the vials stand in the temperature bath for several hours to allow the excess solid to settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove all undissolved microparticles.

-

Perform an accurate, quantitative dilution of the saturated solution using a volumetric flask to bring its concentration into the linear range of the analytical method.

-

-

Quantification (Using UV-Vis Spectrophotometry as an example):

-

Prepare a Calibration Curve: Create a stock solution of the compound with a known concentration in the solvent. Perform a series of dilutions to prepare at least five standard solutions of known, decreasing concentrations.

-

Measure Absorbance: Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot Curve: Plot absorbance versus concentration. The result should be a linear curve that adheres to the Beer-Lambert law.

-

Analyze Sample: Measure the absorbance of your diluted sample.

-

Calculate Solubility: Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to find the concentration of the original saturated solution. This value is the solubility of the compound at the specified temperature.

-

Applications in Research and Development

An accurate understanding of the solubility of this compound is directly applicable to several key areas:

-

Organic Synthesis: As a versatile building block, its solubility data allows for the selection of optimal solvents for reactions, ensuring reactants are in the same phase to maximize reaction rates and yields.[1]

-

Purification: Knowledge of its solubility in a range of polar and nonpolar solvents is essential for developing efficient crystallization and chromatography methods. A solvent in which the compound is highly soluble when hot but poorly soluble when cold is an ideal candidate for recrystallization.

-

Pharmaceutical and Agrochemical Formulation: For compounds that may become part of a final formulation, solubility in various delivery systems and co-solvents is a critical parameter influencing bioavailability and efficacy. The lipophilic nature imparted by the trifluoromethyl group is particularly relevant in this context.[1]

Conclusion

While quantitative solubility data for this compound remains to be broadly cataloged in scientific literature, a robust prediction of its behavior can be made based on its molecular structure. It is anticipated to have high solubility in polar aprotic and nonpolar organic solvents and moderate solubility in polar protic solvents. For applications requiring precise data, the detailed shake-flask protocol provided in this guide offers a reliable and validated method for its experimental determination. This combined approach of theoretical prediction and practical methodology provides researchers and developers with the essential tools needed to effectively utilize this valuable fluorinated intermediate.

References

The Trifluoromethyl Ketone Group: A Technical Guide to its Chemical Reactivity and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic agents. Among these, the trifluoromethyl ketone (TFMK) moiety stands out for its unique electronic characteristics and versatile reactivity. This technical guide provides an in-depth exploration of the chemical reactivity of the trifluoromethyl ketone group, its applications in drug development, particularly as enzyme inhibitors, and detailed experimental protocols for its synthesis and evaluation.

Core Reactivity and Physicochemical Properties

The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which profoundly influences the reactivity of the adjacent ketone.[1] This electron-withdrawing effect polarizes the carbonyl bond, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[2] This enhanced electrophilicity is a defining feature of TFMKs and underpins much of their characteristic chemistry.

In aqueous solutions, trifluoromethyl ketones readily form stable hydrates.[3] This propensity for hydration is a direct consequence of the electron-deficient nature of the carbonyl carbon, which stabilizes the gem-diol structure. The equilibrium between the ketone and its hydrated form can influence the compound's biological activity and reactivity.[2]

Table 1: Physicochemical Properties of Methyl Trifluoromethyl Ketone

| Property | Value | Reference |

| Molecular Weight | 112.05 g/mol | [4] |

| Boiling Point | 22 °C | [4] |

| Vapor Pressure | 728.0 mmHg | [4] |

| Kovats Retention Index | 459 | [4] |

Synthesis of Trifluoromethyl Ketones

A variety of synthetic methods have been developed to access trifluoromethyl ketones, starting from readily available precursors. These methods can be broadly categorized into nucleophilic trifluoromethylation reactions.

One common and effective method involves the nucleophilic addition of a trifluoromethyl anion equivalent to an ester. A straightforward approach utilizes fluoroform (HCF₃) in the presence of a strong base like potassium hexamethyldisilazide (KHMDS) and a glyme solvent. This system generates a "naked" and highly nucleophilic trifluoromethyl anion that efficiently converts esters to the corresponding trifluoromethyl ketones.[3]

Another widely used method is the trifluoromethylation of aldehydes and ketones using the Ruppert-Prakash reagent (TMSCF₃).[5] This reaction is typically initiated by a fluoride source and proceeds through a silylated hemiacetal intermediate, which is subsequently hydrolyzed to yield the trifluoromethyl alcohol. Oxidation of the resulting alcohol provides the desired trifluoromethyl ketone.

Caption: General synthetic routes to trifluoromethyl ketones.

Reactions with Nucleophiles

The high electrophilicity of the carbonyl carbon in trifluoromethyl ketones makes them excellent substrates for a variety of nucleophilic addition reactions. This reactivity is central to their application as enzyme inhibitors.

In the context of serine and cysteine proteases, the hydroxyl group of a serine residue or the thiol group of a cysteine residue in the enzyme's active site acts as a nucleophile, attacking the carbonyl carbon of the TFMK.[2] This attack leads to the formation of a stable tetrahedral hemiacetal or hemiketal intermediate, which mimics the transition state of the natural substrate hydrolysis.[2][6] This stable adduct effectively blocks the enzyme's active site, leading to potent inhibition.

Caption: Nucleophilic addition to a trifluoromethyl ketone.

Application in Drug Development: Enzyme Inhibition

The ability of trifluoromethyl ketones to act as potent, often reversible, covalent inhibitors of various enzymes has made them a valuable pharmacophore in drug discovery.[2] They are particularly effective against serine, cysteine, and metalloproteases. The stability of the formed hemiacetal or hemiketal adduct contributes to their high inhibitory potency.

The inhibitory activity of TFMK-containing compounds is typically quantified by their inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Lower values of Kᵢ and IC₅₀ indicate more potent inhibition.

Table 2: Inhibitory Activity of Selected Trifluoromethyl Ketones against SARS-CoV 3CL Protease

| Compound | P1 Group | P2-P4 Groups | Ki (μM) after 4h incubation | Reference |

| 5h | Benzyl | Varied amino acids and long alkyl chain | 0.3 | [2] |

The time-dependent inhibition observed with some TFMKs suggests a slow formation of the covalent adduct, which can lead to a progressive tightening of the inhibition over time.[2]

Caption: Experimental workflow for an enzyme inhibition assay.

Experimental Protocols

Protocol 1: Synthesis of a Trifluoromethyl Ketone from an Ester via Nucleophilic Trifluoromethylation

This protocol is adapted from the method described by Prakash and co-workers for the synthesis of trifluoromethyl ketones from methyl esters using fluoroform.[3]

Materials:

-

Methyl ester (1.0 equiv)

-

Triglyme

-

Fluoroform (HCF₃)

-

Potassium hexamethyldisilazide (KHMDS)

-

Anhydrous glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the methyl ester (0.4 mmol) in triglyme (0.7 mL).

-

Cool the solution to -40 °C in a suitable cooling bath (e.g., acetonitrile/dry ice).

-

Slowly add KHMDS (2.0 equiv) to the stirred solution.

-

Bubble fluoroform gas (1.1 equiv) through the reaction mixture for the specified time or until consumption of the starting material is observed by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -40 °C.

-

Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethyl ketone.

Protocol 2: General Procedure for Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a trifluoromethyl ketone against a target enzyme. Specific conditions such as buffer composition, pH, substrate concentration, and detection method will need to be optimized for the particular enzyme system.[7]

Materials:

-

Purified enzyme

-

Substrate

-

Trifluoromethyl ketone inhibitor

-

Assay buffer (optimized for the enzyme)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Solutions:

-

Prepare a stock solution of the enzyme in the assay buffer.

-

Prepare a stock solution of the substrate in the assay buffer.

-

Prepare a stock solution of the trifluoromethyl ketone inhibitor in a suitable solvent (e.g., DMSO) and create a series of dilutions in the assay buffer.

-

-

Assay Setup:

-

In the wells of a 96-well microplate, add a fixed volume of the enzyme solution.

-

Add varying concentrations of the inhibitor solution to the wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

-

-

Initiate and Monitor the Reaction:

-

Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to each well.

-

Immediately begin monitoring the reaction progress using a microplate reader at the appropriate wavelength for detecting product formation or substrate consumption. Record data at regular time intervals.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the progress curves for each inhibitor concentration.

-

Plot the reaction rates as a function of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.

-

To determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using appropriate models, such as the Michaelis-Menten equation and Lineweaver-Burk plots.[2]

-

Table 3: Spectroscopic Data for a Representative Trifluoroacetylated Diketone

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | 19F NMR (δ, ppm) | Reference |

| 2-trifluoroacetyl-1,3-cyclopentanedione | 2.63 (s, 4H), 5.41 (s, 1H) | 30.9, 105.1, 107.2, 115.2 (q, ¹JCF=274Hz, CF₃), 159.5 (q, ²JCF=36Hz, C-CF₃), 195.3, 205.0 | -75.7 | [8] |

Conclusion

The trifluoromethyl ketone group possesses a unique and valuable set of chemical properties, primarily driven by the strong electron-withdrawing nature of the trifluoromethyl group. This renders the carbonyl carbon highly electrophilic, facilitating nucleophilic attack and the formation of stable tetrahedral intermediates. This reactivity has been effectively harnessed in the design of potent enzyme inhibitors, a critical application in drug discovery. The synthetic methodologies for accessing TFMKs are well-established, providing a reliable supply of these important building blocks for medicinal chemistry research. The detailed protocols provided herein offer a practical guide for the synthesis and evaluation of trifluoromethyl ketone-containing compounds, empowering researchers to further explore the potential of this versatile functional group.

References

- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 2. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 4. Methyl trifluoromethyl ketone | C3H3F3O | CID 9871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. superchemistryclasses.com [superchemistryclasses.com]

- 8. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

The Trifluoromethyl Group on the Aromatic Ring: A Technical Guide to its Profound Electronic Influence

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science, largely due to its unique and powerful electronic effects when appended to an aromatic ring. This guide provides an in-depth exploration of these electronic properties, moving beyond a superficial overview to offer a detailed, mechanistic understanding for scientists at the forefront of molecular design. We will dissect the interplay of inductive and resonance effects, quantify their impact through Hammett parameters, and explore the resulting consequences for chemical reactivity and spectroscopic signatures. This document serves as a technical resource, grounded in established principles and supported by experimental evidence, to empower researchers to strategically leverage the CF₃ group for molecular optimization.

The Unique Electronic Signature of the Trifluoromethyl Group

The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry.[1] This property arises from the high electronegativity of the three fluorine atoms, which creates a strong dipole moment and significantly polarizes the C-F bonds.[2] Unlike many other substituents, the CF₃ group's influence is a complex interplay of strong inductive effects and more subtle resonance contributions.

The Dominant Inductive Effect (-I)

The primary electronic influence of the CF₃ group is its powerful electron-withdrawing inductive effect (-I). The three highly electronegative fluorine atoms pull electron density away from the central carbon atom. This effect is transmitted through the sigma (σ) bonds of the aromatic ring, leading to a net decrease in electron density on the ring itself.[3][4][5] This inductive pull is a key factor in the deactivation of the aromatic ring towards electrophilic attack.[6]

Resonance Effect (-M) and Hyperconjugation

While the inductive effect is dominant, the trifluoromethyl group also exhibits a deactivating resonance or mesomeric effect (-M). This is often described in terms of "hyperconjugation" or "C-F no-bond resonance." The C-F bonds, being polarized, can act as acceptors of π-electron density from the aromatic ring. This delocalization of electron density from the ring into the C-F antibonding orbitals further reduces the ring's nucleophilicity.

The following diagram illustrates the inductive and resonance effects of the trifluoromethyl group on a benzene ring.

Caption: Inductive (-I) and Resonance (-M) effects of the CF₃ group.

Quantitative Analysis: Hammett Parameters

The electronic effect of a substituent can be quantified using Hammett parameters (σ). These parameters are derived from the ionization of benzoic acids and provide a measure of the electron-donating or electron-withdrawing nature of a substituent. The trifluoromethyl group has positive Hammett constants, indicating its electron-withdrawing character.

| Parameter | Value | Interpretation |

| σm | +0.43 | Strong electron-withdrawing effect at the meta position (primarily inductive). |

| σp | +0.54 | Very strong electron-withdrawing effect at the para position (inductive and resonance). |

| σI | +0.45 | Quantifies the inductive effect. |

| σR | +0.08 | Quantifies the resonance effect. |

Data compiled from various sources in physical organic chemistry.

The larger positive value of σp compared to σm highlights the contribution of both inductive and resonance effects when the CF₃ group is para to the reaction center.

Impact on Chemical Reactivity

The potent electron-withdrawing nature of the trifluoromethyl group profoundly influences the reactivity of the aromatic ring in several key reactions.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution reactions, the CF₃ group is a strong deactivating group and a meta-director.[3][6][7]

-

Deactivation: The strong -I and -M effects of the CF₃ group reduce the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles.[6][8]

-

Meta-direction: The deactivating effect is most pronounced at the ortho and para positions due to the proximity of the electron-withdrawing group. This can be visualized by examining the resonance structures of the Wheland intermediate (arenium ion) formed during electrophilic attack. Attack at the ortho or para position places a positive charge on the carbon atom directly attached to the CF₃ group, which is highly destabilizing. In contrast, meta attack avoids this unfavorable arrangement, making it the preferred pathway.[7][8]

Caption: Reaction pathway for electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the trifluoromethyl group is a strong activator for nucleophilic aromatic substitution (SNAr) reactions, particularly when positioned ortho or para to a leaving group.[9][10]

-

Activation: The electron-withdrawing CF₃ group stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[10] This stabilization lowers the activation energy of the rate-determining step, thereby accelerating the reaction.

-

Ortho/Para-Activation: The stabilizing effect is most effective when the CF₃ group is at the ortho or para position, as the negative charge in the Meisenheimer complex can be delocalized onto the electron-withdrawing group through resonance.

Caption: Reaction pathway for nucleophilic aromatic substitution.

Spectroscopic Signatures

The electronic effects of the trifluoromethyl group are readily observable in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The carbon atom of the CF₃ group typically appears as a quartet due to coupling with the three fluorine atoms. The carbons of the aromatic ring are generally shifted downfield (to higher ppm values) compared to benzene, reflecting the deshielding effect of the electron-withdrawing CF₃ group.

-

¹⁹F NMR: Trifluoromethylated arenes give a characteristic singlet in the ¹⁹F NMR spectrum. The chemical shift is sensitive to the electronic environment of the aromatic ring, making it a useful probe for studying substituent effects.[11][12][13]

-

¹H NMR: The protons on the aromatic ring are also shifted downfield due to the deshielding effect of the CF₃ group.

| Nucleus | Typical Chemical Shift Range (ppm) | Multiplicity |

| ¹³C (CF₃) | 120 - 130 | Quartet |

| ¹⁹F (CF₃) | -60 to -65 (relative to CFCl₃) | Singlet |

| ¹H (Aromatic) | 7.2 - 7.8 | Multiplet |

Infrared (IR) Spectroscopy

Trifluoromethylated arenes exhibit strong C-F stretching vibrations in the region of 1100-1400 cm⁻¹. These bands are often complex and can be used for the identification of the CF₃ group.[14]

Applications in Medicinal Chemistry and Drug Design

The unique electronic properties of the trifluoromethyl group make it a "privileged" substituent in medicinal chemistry.[15][16][17][18] Its incorporation into a drug candidate can lead to significant improvements in:

-

Metabolic Stability: The strong C-F bonds are resistant to metabolic oxidation by cytochrome P450 enzymes, which can increase the half-life of a drug.[17][19][20]

-

Lipophilicity: The CF₃ group is highly lipophilic (Hansch-Fujita π constant of +0.88), which can enhance a drug's ability to cross biological membranes and improve its absorption and distribution.[16][19]

-

Binding Affinity: The electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups, influencing their ionization state and ability to form hydrogen bonds or electrostatic interactions with biological targets.[16][20]

-

Bioisosterism: The CF₃ group is often used as a bioisostere for a methyl group or a chlorine atom to fine-tune the steric and electronic properties of a lead compound.[15]

Notable drugs containing a trifluoromethyl group include fluoxetine (Prozac), celecoxib (Celebrex), and efavirenz (Sustiva).[15]

Experimental Protocols

Protocol: Hammett Plot Construction for Quantifying Electronic Effects

This protocol outlines the general steps for constructing a Hammett plot to quantify the electronic effect of a trifluoromethyl group on a reaction rate or equilibrium.

-

Synthesize a series of para- and meta-substituted benzoic acids , including the trifluoromethyl-substituted analogues.

-

Measure the pKa of each benzoic acid in a consistent solvent system (e.g., 50% ethanol/water) using potentiometric titration.

-

Calculate the equilibrium constant (K) for the ionization of each acid.

-

Plot log(K/K₀) versus the appropriate Hammett constant (σ) , where K₀ is the equilibrium constant for the ionization of unsubstituted benzoic acid.

-

The slope of the line (ρ) indicates the sensitivity of the reaction to substituent effects.

Protocol: ¹⁹F NMR Analysis of Trifluoromethylated Arenes

-

Prepare a solution of the trifluoromethylated arene in a suitable deuterated solvent (e.g., CDCl₃).

-

Add an internal standard with a known ¹⁹F chemical shift (e.g., trifluorotoluene).

-

Acquire the ¹⁹F NMR spectrum on a spectrometer equipped with a fluorine probe.

-

Reference the spectrum to the internal standard.

-

The chemical shift of the CF₃ signal provides information about the electronic environment of the aromatic ring.

Conclusion

The trifluoromethyl group exerts a profound and multifaceted electronic influence on the aromatic ring, dominated by a strong electron-withdrawing inductive effect. This fundamental property deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution, and it imparts unique spectroscopic characteristics. For medicinal chemists and materials scientists, a deep understanding of these electronic effects is paramount for the rational design of molecules with tailored properties. The strategic incorporation of the CF₃ group will undoubtedly continue to be a powerful tool for innovation in drug discovery and beyond.

References

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. brainly.com [brainly.com]

- 7. homework.study.com [homework.study.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 16. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 17. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scilit.com [scilit.com]

- 19. nbinno.com [nbinno.com]

- 20. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2'-Methyl-2,2,2-trifluoroacetophenone Derivatives and Analogs as Enzyme Inhibitors